1-[2-(4-ethylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-ethylphenoxy)ethyl]pyrrolidine, also known as EPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of neuroscience. EPEP is a pyrrolidine derivative that is structurally similar to other compounds that have been shown to have positive effects on cognitive function and memory.
Mechanism of Action
The exact mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This modulation is thought to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of dopamine and acetylcholine in the brain, improved cognitive function and memory, and neuroprotection against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One major advantage of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. Additionally, this compound has been shown to have low toxicity and few side effects, making it a safe candidate for use in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine. One promising area of study is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the long-term safety and efficacy of this compound in animal models and humans.
Synthesis Methods
The synthesis of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine involves the reaction of 4-ethylphenol with 1-bromo-2-(pyrrolidin-1-yl)ethane in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure this compound.
Scientific Research Applications
1-[2-(4-ethylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have positive effects on cognitive function and memory in animal models. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-5-7-14(8-6-13)16-12-11-15-9-3-4-10-15/h5-8H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMPRMIZMPLBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.